![molecular formula C13H18N4O3 B2857318 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006491-92-4](/img/structure/B2857318.png)
3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic molecule known for its versatile application in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a hexahydropyrrolo pyrazine moiety, contributing to its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves several intricate steps. Starting with basic precursors, such as pyrazole and hexahydropyrrolo pyrazine derivatives, the reaction typically follows these stages:
Formation of Pyrazole Derivative: : Pyrazole is synthesized by cyclization reactions involving hydrazines and 1,3-diketones.
Nitration and Reduction: : The pyrazole is nitrated and subsequently reduced to introduce the necessary amine functionality.
Coupling Reaction: : The resulting pyrazole derivative is coupled with hexahydropyrrolo pyrazine under controlled conditions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
On an industrial scale, the preparation involves optimized reaction conditions to ensure high yield and purity:
Continuous Flow Synthesis: : Utilizing continuous flow reactors to control reaction parameters precisely.
Catalysis: : Application of specific catalysts to enhance reaction rates and selectivity.
Purification: : Advanced purification techniques like chromatography and crystallization to achieve the desired compound.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, where its functional groups are transformed to higher oxidation states.
Reduction: : It can be reduced under mild conditions, often using hydrogenation or metal hydrides.
Substitution: : The compound is amenable to substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reactions: : Halogenation, nitration, and sulfonation under standard acidic or basic conditions.
Major Products
The primary products formed include modified pyrazole and pyrazine derivatives, depending on the nature of the reactions and reagents used.
科学研究应用
3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid finds extensive use across various scientific disciplines:
Chemistry: : Utilized as a building block in organic synthesis and development of new materials.
Biology: : Employed in the design of biochemical assays and probes for cellular imaging.
Medicine: : Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: : Used in the formulation of specialty chemicals and advanced polymers.
作用机制
The compound's mechanism of action is largely defined by its interaction with biological targets and molecular pathways:
Molecular Targets: : Interacts with enzymes, receptors, and nucleic acids, altering their activity.
Pathways: : Modulates signaling pathways involved in cellular metabolism, proliferation, and apoptosis.
相似化合物的比较
3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique structural features and diverse applications. Similar compounds include:
3-(Hexahydropyrrolo[1,2-a]pyrazin-2-ylcarbonyl)-pyrazole derivatives: : Share structural similarities but differ in functional groups and reactivity.
Benzopyrazole derivatives: : Comparable in their pyrazole core but distinct in their aromatic substitution patterns.
The uniqueness of this compound lies in its specific fusion of rings and functional group configuration, which endows it with a broad spectrum of reactivity and application potential.
属性
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-8-10(13(19)20)11(14-15)12(18)17-6-5-16-4-2-3-9(16)7-17/h8-9H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMZKIQJJGISAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN3CCCC3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
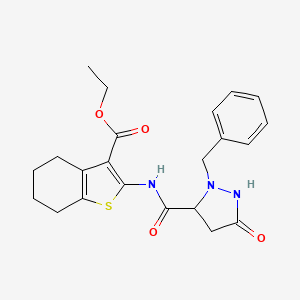
![2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2857238.png)
![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)
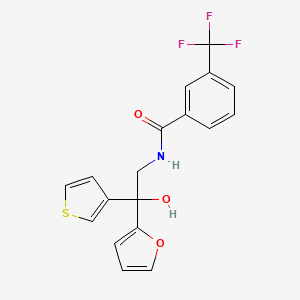
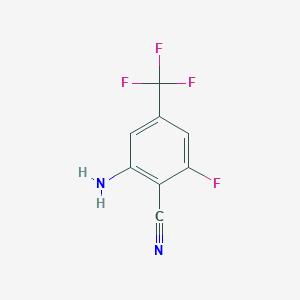
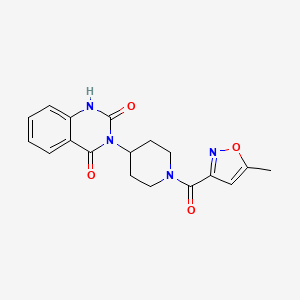
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2857246.png)
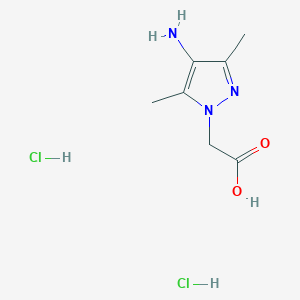
![2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2857252.png)
![(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2857254.png)
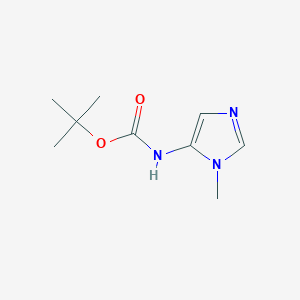
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride](/img/structure/B2857256.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2857257.png)
